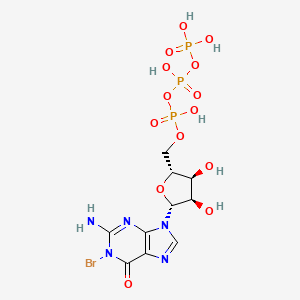

8-Bromoguanosine triphosphate

Vue d'ensemble

Description

8-Bromoguanosine triphosphate is a derivative of guanosine triphosphate, a nucleotide that plays a crucial role in various biological processes, including protein synthesis and gluconeogenesis. This compound is particularly notable for its ability to inhibit the bacterial GTPase FtsZ, making it a valuable tool in biochemical research .

Méthodes De Préparation

The synthesis of 8-Bromoguanosine triphosphate typically involves a two-step procedure. The first step is the bromination of guanosine to produce 8-bromoguanosine. This is followed by phosphorylation to yield this compound. The key step in this synthesis is the Suzuki–Miyaura coupling of unprotected 8-bromo GMP and 8-bromo GTP with various arylboronic acids in aqueous solution

Analyse Des Réactions Chimiques

8-Bromoguanosine triphosphate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 8-position can be substituted with various nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.

Polymerization Inhibition: It inhibits the polymerization of the bacterial protein FtsZ without affecting its eukaryotic homologue tubulin.

Common reagents used in these reactions include arylboronic acids for substitution and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Biochemical Properties and Synthesis

The chemical formula of 8-Bromoguanosine triphosphate is C10H15N5O14P3Br, with a molecular weight of approximately 602.08 g/mol. The synthesis typically involves multiple steps, starting from guanosine and incorporating bromination to achieve the final product. Its structural similarity to natural nucleotides allows it to participate in cellular signaling and metabolic pathways while also acting as a competitive inhibitor for certain enzymes.

Key Applications

-

Inhibition of FtsZ Protein :

- 8-Br-GTP acts as a competitive inhibitor of FtsZ, a bacterial protein essential for cell division. By mimicking GTP, it prevents FtsZ from hydrolyzing GTP, thereby disrupting its polymerization necessary for septum formation in dividing bacterial cells. This property makes it valuable for studying bacterial cell division and exploring potential antibiotic targets.

- Cyclic Nucleotide Research :

- Protein Kinase Assays :

- Molecular Modeling Studies :

- Cytoskeletal Dynamics :

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Guanosine Triphosphate | Natural nucleotide; essential for cellular processes | No halogen substitution |

| 8-Chloroguanosine Triphosphate | Chlorinated analog; similar reactivity | Chlorine instead of bromine |

| 2-Aminopurine Triphosphate | Modified purine; used as a fluorescent probe | Amino group alters base properties |

| 8-Nitroguanosine Triphosphate | Nitro group substitution; involved in signaling | Nitrogen oxide functional group |

The unique halogenation at the 8-position in this compound influences its reactivity and biological interactions compared to other nucleotide analogs.

Case Studies

-

Inhibition of Bacterial Growth :

A study demonstrated that treatment with 8-Br-GTP significantly inhibited the growth of various bacterial strains by targeting FtsZ polymerization, suggesting its potential as an antibiotic agent. -

Vascular Smooth Muscle Regulation :

Research showed that 8-Br-GTP effectively modulated calcium transients in vascular smooth muscle cells, indicating its role in regulating vascular tone through cGMP pathways . -

Cytoskeletal Interaction Studies :

Experiments using 8-Br-GTP revealed distinct binding affinities with tubulin compared to natural GTP, providing insights into the mechanistic differences in cytoskeletal dynamics under various conditions .

Mécanisme D'action

8-Bromoguanosine triphosphate exerts its effects primarily by inhibiting the GTPase activity of the bacterial protein FtsZ. This inhibition prevents the polymerization of FtsZ, which is essential for bacterial cell division . The compound does not affect the eukaryotic homologue tubulin, highlighting its specificity for bacterial targets .

Comparaison Avec Des Composés Similaires

Similar compounds to 8-Bromoguanosine triphosphate include other GTP analogues such as:

8-Bromoguanosine 3’,5’-cyclic monophosphate: This compound acts as an activator of cGMP-dependent protein kinases.

8-Bromoadenosine 3’,5’-cyclic monophosphate: Another cyclic nucleotide analogue with distinct biological activities.

What sets this compound apart is its specific inhibition of bacterial GTPase FtsZ, making it a unique tool for studying bacterial cell division and potential antibiotic targets .

Activité Biologique

8-Bromoguanosine triphosphate (8-Br-GTP) is a synthetic analog of guanosine triphosphate (GTP), which plays a crucial role in various cellular processes, including protein synthesis, signal transduction, and energy metabolism. This compound is particularly notable for its biological activity, primarily as an inhibitor of the GTPase activity of bacterial proteins, especially FtsZ. This article will explore the biological activities of 8-Br-GTP, including its mechanism of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C10H15BrN5O14P3

- Molecular Weight : 602.08 g/mol

- CAS Number : 23197-98-0

This compound exerts its biological effects mainly by inhibiting the GTPase activity of the bacterial protein FtsZ. FtsZ is essential for bacterial cell division as it polymerizes to form a ring structure at the future site of division. The inhibition of FtsZ by 8-Br-GTP prevents this polymerization, thereby blocking bacterial cell division and growth. The compound has a Ki value of approximately 31.8 μM for FtsZ, indicating its potency as a competitive inhibitor .

Inhibition of Bacterial Growth

Research has shown that 8-Br-GTP effectively inhibits the growth of various bacterial strains by targeting FtsZ. This property makes it a potential candidate for developing new antibacterial agents, particularly against antibiotic-resistant bacteria.

Effects on Eukaryotic Cells

While 8-Br-GTP primarily targets bacterial proteins, it also influences eukaryotic cells by modulating GTPase activity involved in cellular signaling pathways. In cell-free assays, it promotes microtubule assembly, demonstrating its utility in studying cytoskeletal dynamics .

Applications in Research

- Biochemistry : Used to study GTPase inhibition and protein polymerization.

- Cell Biology : Investigates microtubule dynamics and cytoskeletal organization.

- Neuroscience : Explores GTPase roles in neuronal function.

- Immunology : Assesses immune cell signaling pathways influenced by GTPases.

Study on Antimicrobial Activity

In a controlled study involving various bacterial strains, 8-Br-GTP was tested for its ability to inhibit growth compared to standard antibiotics. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative therapeutic agent.

Research on Cytoskeletal Dynamics

A study utilized 8-Br-GTP to investigate its effects on microtubule dynamics in vitro. The findings revealed that while it promotes assembly in cell-free systems, it does not disrupt existing microtubules, suggesting a selective action that could be harnessed for therapeutic purposes in diseases involving cytoskeletal dysfunction.

Comparative Analysis with Similar Compounds

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN5O14P3/c11-16-8(19)4-7(14-10(16)12)15(2-13-4)9-6(18)5(17)3(28-9)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,5-6,9,17-18H,1H2,(H2,12,14)(H,23,24)(H,25,26)(H2,20,21,22)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGZIRXCAZYFU-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN5O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177777 | |

| Record name | 8-Bromoguanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23197-98-0 | |

| Record name | 8-Bromoguanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023197980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromoguanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.